molecular formula C9H13NO B1581544 2-Methoxyphenethylamine CAS No. 2045-79-6

2-Methoxyphenethylamine

Cat. No. B1581544
CAS RN: 2045-79-6
M. Wt: 151.21 g/mol
InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N
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Description

2-Methoxyphenethylamine (2MPEA) is an organic compound with the chemical formula of C9H13NO . It is also referred to as o-methoxyphenethylamine .


Molecular Structure Analysis

The molecular formula of 2-Methoxyphenethylamine is C9H13NO . The molecular weight is 151.21 . More details about its structure can be found on various chemical databases .


Physical And Chemical Properties Analysis

2-Methoxyphenethylamine is a clear yellow to slightly brown liquid . It has a refractive index of 1.541, a boiling point of 236-237 °C, and a density of 1.033 g/mL at 25 °C .

Scientific Research Applications

Metabolism and Pharmacology

  • Metabolic Pathways : A study by Šuláková et al. (2021) investigated the metabolic profile of 25CN-NBOMe, a compound related to 2-Methoxyphenethylamine. This research revealed important insights into the metabolism of such substances, including pathways like O-demethylation and hydroxylation, followed by glucuronidation or sulfation (Šuláková et al., 2021).

  • Receptor Interaction Profiles : Rickli et al. (2015) characterized the receptor binding profiles of NBOMe drugs, which are derivatives of 2-Methoxyphenethylamine. This study provides valuable information on how these substances interact with various brain receptors, offering insights for research in neuroscience and pharmacology (Rickli et al., 2015).

  • Cytochrome P450 Oxidation : Research by Miller et al. (2001) and Guengerich et al. (2002) explored the oxidation of Methoxyphenethylamines, including 2-Methoxyphenethylamine, by Cytochrome P450 2D6. Understanding these biochemical processes is crucial for developing new pharmaceuticals and for toxicology studies (Miller et al., 2001); (Guengerich et al., 2002).

Chemical Analysis and Detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The use of GC-MS for identifying phenethylamine derivatives, including 2-Methoxyphenethylamine, is highlighted in studies by Belal et al. (2009) and Ketha et al. (2017). These techniques are crucial for forensic science and toxicology (Belal et al., 2009); (Ketha et al., 2017).

  • High-Resolution Mass Spectrometry for Non-Targeted Screening : Pasin et al. (2017) discussed the characterization of hallucinogenic phenethylamines, including 2-Methoxyphenethylamine, using high-resolution mass spectrometry. This method is significant for detecting novel psychoactive substances in clinical and forensic settings (Pasin et al., 2017).

Chemical Synthesis

  • Synthesis of Derivatives : The synthesis of phenethylamine derivatives, including 2-Methoxyphenethylamine, has been a subject of interest in chemical research. Studies like that by Wen-hua (2006) provide methodologies for synthesizing such compounds, contributing to medicinal chemistry and drug development (Wen-hua, 2006).

Safety And Hazards

2-Methoxyphenethylamine is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

2-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPCNMLEVZGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174412
Record name 4-Methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenethylamine

CAS RN

2045-79-6
Record name 2-Methoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedures C and D from 2-methoxyphenylacetic acid and methylamine.
Quantity
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Synthesis routes and methods II

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-methoxy-2-(2-nitro-vinyl)-benzene (I-13a: 4.5 g, 25.1396 mmol) in dry THF (50 mL) was reacted with LAH (1.91 g, 50.2793 mmol) in dry THF (50 mL) to afford 2.7 g of the crude product which was used in the next step without further purification.
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4.5 g
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1.91 g
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
KKL Yung, JM Perera, CD Smith… - Separation science and …, 2005 - Taylor & Francis
… The aim of this work is to also measure the distribution ratio of tyramine and 2‐methoxyphenethylamine (MPEA) in the [bmim][PF 6 ]/water system and compare the data with …
Number of citations: 11 www.tandfonline.com
AJ Almalki, CR Clark, Y Abiedalla, J DeRuiter - Forensic Chemistry, 2020 - Elsevier
… higher for the 2-methoxyphenethylamine substituted isomers … showed the 2-methoxyphenethylamine substituted isomer … regioisomers for the 2-methoxyphenethylamine subseries were …
Number of citations: 8 www.sciencedirect.com
FP Guengerich, GP Miller, IH Hanna, H Sato… - Journal of Biological …, 2002 - ASBMB
Cytochrome P450 (P450) 2D6 is involved in the oxidation of a large fraction (∼30%) of drugs used by humans and also catalyzes the O-demethylation of the model substrates 3- and 4-…
Number of citations: 69 www.jbc.org
AR Hajipour, F Abrishami - 2012 - sid.ir
The application of the [Pd {C 6 H 3 (CH 2 CH 2 NH 2)-4-OMe-5-k 2-C, N}(m-Br)] 2 complex of 2-methoxyphenethylamine in the Heck coupling reaction was considered under both …
Number of citations: 3 www.sid.ir
N Kawano, D Nakauchi, M Akatsuka, H Kimura… - Journal of …, 2022 - Elsevier
… Hydrobromic acid, 2-methoxyphenethylamine, 3-methoxyphenethylamine and 4-methoxyphenethylamine were obtained from Tokyo Chemical Industry Co., Ltd. while PbBr 2 (99.999%) …
Number of citations: 6 www.sciencedirect.com
AR Hajipour, F Abrisham, G Tavakoli - Transition Metal Chemistry, 2011 - Springer
… A new dimeric ortho-palladated complex of 2-methoxyphenethylamine was synthesized and … We suggest that 2-methoxyphenethylamine prevents the fast agglomeration of Pd(0) species…
Number of citations: 18 link.springer.com
H Carmo, D de Boer, F Remião, F Carvalho… - … of Chromatography B, 2004 - Elsevier
… It was thus concluded that the metabolite corresponded to either 4-bromo-2-hydroxy-5-methoxyphenethylamine or to its isomer 4-bromo-5-hydroxy-2-methoxyphenethylamine. …
Number of citations: 48 www.sciencedirect.com
J Daly, L Horner, B Witkop - Journal of the American Chemical …, 1961 - ACS Publications
… (Table I) of these extracts showed methylation products for both 4,5dihydroxy-2-methoxyphenethylamine (I) and … The product from 4,5-dihydroxy-2-methoxyphenethylamine …
Number of citations: 43 pubs.acs.org
A HAJIPOUR, F Abrishami, F RAFIEI - 2014 - sid.ir
… Suzuki cross-coupling reaction of different aryl halides with arylboronic acids was successfully carried out in methanol using ortho-palladated complex of 2-methoxyphenethylamine. All …
Number of citations: 1 www.sid.ir
CT Bui, AM Bray, F Ercole, Y Pham, FA Rasoul… - Tetrahedron letters, 1999 - Elsevier
A new and simple linker has been developed for synthesis of secondary amides and sulfonamides. This application is based on the reductive amination reaction between the …
Number of citations: 14 www.sciencedirect.com

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